molecular formula C26H31N3OS B2866000 1-(4-Tert-butylbenzoyl)-8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione CAS No. 872199-74-1

1-(4-Tert-butylbenzoyl)-8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione

Cat. No. B2866000
CAS RN: 872199-74-1
M. Wt: 433.61
InChI Key: XMADOXUAXDRFBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Tert-butylbenzoyl)-8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione is a useful research compound. Its molecular formula is C26H31N3OS and its molecular weight is 433.61. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Tert-butylbenzoyl)-8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Tert-butylbenzoyl)-8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Compounds similar to 1-(4-Tert-butylbenzoyl)-8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione have been synthesized and evaluated for various biological activities. The synthesis of these compounds involves complex chemical reactions aimed at creating molecules with potential therapeutic effects. For instance, a series of triazaspiro[4.5]dec-8-ene benzylidine derivatives containing thiazolidinone ring system have been designed and synthesized for their potential as epidermal growth factor receptor inhibitors (Fleita, Sakka, & Mohareb, 2013). Moreover, the crystal structure of related compounds, like tert-butyl 7,9-dibenzyl-2-oxo-1,7,9-triazaspiro[4.5]dec-3-ene-1-carboxylate, has been reported to provide insights into their molecular conformation (Dong et al., 1999).

Biological Activities

These compounds have shown a range of biological activities, including anticancer, anti-inflammatory, and antioxidant properties. For example, certain derivatives have displayed moderate antiproliferative activity against specific cancer cell lines, suggesting their potential in cancer therapy (Fleita, Sakka, & Mohareb, 2013). Others have been explored for their anti-inflammatory activity and their ability to mitigate ethanol-induced oxidative stress in mouse brain and liver, highlighting their potential in treating inflammatory and oxidative conditions (Aktay, Tozkoparan, & Ertan, 2005).

Antimicrobial and Antiviral Applications

The antimicrobial and antiviral activities of these compounds have also been investigated. Synthesis of new derivatives and their evaluation against different pathogens indicate their potential as antimicrobial agents. For instance, some derivatives have been synthesized and tested for their antimicrobial activity, showing potential applications in combating microbial infections (Ghoneim & Mohamed, 2013). Additionally, specific derivatives have been evaluated for their anti-coronavirus activity, suggesting their relevance in antiviral drug development (Apaydın, Cesur, Stevaert, Naesens, & Cesur, 2019).

properties

IUPAC Name

(4-tert-butylphenyl)-(8-ethyl-2-phenyl-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-en-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N3OS/c1-5-28-17-15-26(16-18-28)27-22(19-9-7-6-8-10-19)24(31)29(26)23(30)20-11-13-21(14-12-20)25(2,3)4/h6-14H,5,15-18H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMADOXUAXDRFBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2(CC1)N=C(C(=S)N2C(=O)C3=CC=C(C=C3)C(C)(C)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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